Methyltetrafluorophosphorane

Description

Structure

2D Structure

Properties

CAS No. |

420-64-4 |

|---|---|

Molecular Formula |

CH3F4P |

Molecular Weight |

122.002 g/mol |

IUPAC Name |

tetrafluoro(methyl)-λ5-phosphane |

InChI |

InChI=1S/CH3F4P/c1-6(2,3,4)5/h1H3 |

InChI Key |

QFEGXYDPCOLLIJ-UHFFFAOYSA-N |

Canonical SMILES |

CP(F)(F)(F)F |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis

Molecular Geometry and Symmetry Determination

Experimental data from electron diffraction and vibrational spectroscopy have been pivotal in establishing the precise molecular geometry and symmetry of methyltetrafluorophosphorane. researchgate.netresearchgate.net

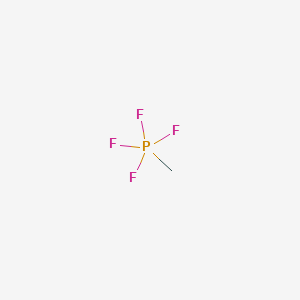

This compound adopts a trigonal bipyramidal (TBP) geometry, a common arrangement for pentacoordinate molecules. researchgate.netresearchgate.netwikipedia.org In this structure, the central phosphorus atom is bonded to five substituents: one methyl group and four fluorine atoms. The framework consists of two distinct types of positions: two axial positions and three equatorial positions. wikipedia.org The equatorial positions form a triangular plane around the central phosphorus atom with bond angles of approximately 120° between them, while the axial positions are located above and below this plane, at an angle of 90° to the equatorial plane. wikipedia.org

A crucial aspect of the stereochemistry of substituted trigonal bipyramidal molecules is the determination of which positions the different substituents occupy. In this compound, the methyl group preferentially occupies an equatorial position, while the fluorine atoms are situated at the remaining two equatorial and two axial positions. researchgate.net This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents prefer to occupy axial sites, which have more p-character in their bonding orbitals, while less electronegative groups favor equatorial sites with greater s-character. Fluorine, being more electronegative than the methyl group, thus occupies the axial positions. wikipedia.org This preference minimizes electron-electron repulsion and leads to a more stable molecular configuration. masterorganicchemistry.com

The placement of the methyl group in an equatorial position results in the molecule having C₂ᵥ symmetry. researchgate.netresearchgate.net This point group is characterized by a twofold rotation axis (C₂) that passes through the phosphorus atom and the methyl group, and two perpendicular mirror planes (σᵥ) that contain this axis. uni-muenchen.deethz.ch The presence of C₂ᵥ symmetry has significant implications for the molecule's spectroscopic properties, such as the number and activity of its vibrational modes in infrared and Raman spectroscopy. researchgate.netresearchgate.net The analysis of these spectra provides strong evidence supporting the C₂ᵥ structural assignment. researchgate.net

Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications

VSEPR theory provides a straightforward yet powerful model for predicting and rationalizing the geometry of molecules based on the repulsion between electron pairs in the valence shell of the central atom. wikipedia.org

According to VSEPR theory, the five electron pairs in the valence shell of the phosphorus atom in this compound (four from the P-F bonds and one from the P-C bond) will arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. wikipedia.orglibretexts.org The theory further predicts the placement of the substituents. The lone pair repulsions are generally considered to be the strongest, followed by repulsions involving multiple bonds, and then single bonds. In the case of single bonds, the repulsion is greater for bonds to less electronegative atoms. wikipedia.org Therefore, the less electronegative methyl group is predicted to occupy an equatorial position to minimize repulsions, which aligns perfectly with experimental observations.

VSEPR theory also helps to explain the observed variations in bond angles and lengths in this compound. wikipedia.org The ideal bond angles in a perfect trigonal bipyramid are 90° (axial-equatorial) and 120° (equatorial-equatorial). byjus.com However, the presence of different substituents leads to distortions from this ideal geometry. The repulsion between the larger methyl group and the adjacent fluorine atoms is greater than the repulsion between the fluorine atoms themselves. This leads to a slight compression of the F(axial)-P-F(axial) angle and an expansion of the C-P-F(equatorial) angles.

Furthermore, the axial P-F bonds are typically longer and weaker than the equatorial P-F bonds. wikipedia.org This is because the axial bonds experience more repulsion from the three equatorial electron pairs at 90° angles, whereas the equatorial bonds only experience repulsion from two axial pairs at 90° and two equatorial pairs at 120°. wikipedia.org Electron diffraction studies have confirmed this, showing a measurable difference between the axial and equatorial P-F bond lengths.

Table of Structural Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Geometry | Trigonal Bipyramidal |

| Point Group | C₂ᵥ |

| Axial P-F Bond Length | ~1.58 Å |

| Equatorial P-F Bond Length | ~1.53 Å |

| P-C Bond Length | ~1.81 Å |

| F(axial)-P-F(axial) Angle | < 180° |

| F(equatorial)-P-F(equatorial) Angle | < 120° |

| C-P-F(equatorial) Angle | > 120° |

Note: Exact bond lengths and angles can vary slightly depending on the experimental method and conditions.

Structural Comparisons with Related Fluorophosphoranes

The molecular geometry of this compound (CH₃PF₄) is best understood by comparing it with other substituted fluorophosphoranes. These comparisons reveal systematic trends in bond lengths and angles, which can be rationalized by considering factors like electronegativity and steric effects within a trigonal bipyramidal (TBP) framework.

Analysis of the series of compounds formed by successively replacing fluorine atoms in phosphorus pentafluoride (PF₅) with methyl groups—namely CH₃PF₄, (CH₃)₂PF₃, and (CH₃)₃PF₂—provides significant insight into the structural changes. researchgate.net In these molecules, the less electronegative methyl groups consistently show a strong preference for the equatorial sites of the TBP structure. This is in line with Bent's rule, which predicts that more electropositive substituents will occupy orbitals with greater s-character (i.e., equatorial positions).

A key structural feature of these fluorophosphoranes is the difference in length between the axial and equatorial P-F bonds. In PF₅, the axial bonds are slightly longer than the equatorial ones. This disparity becomes more pronounced as fluorine atoms are substituted with methyl groups. psu.edu For instance, the difference between the axial and equatorial P-F bond lengths, Δ(P-F), is 4.8 pm for PF₅, increases to 6.9 pm for CH₃PF₄, and reaches 9.0 pm for (CH₃)₂PF₃. psu.edu This trend is attributed to changes in the electronic environment around the phosphorus atom.

The substitution of fluorine with a trifluoromethyl (CF₃) group, as in CF₃PF₄, introduces different electronic effects. Gas electron diffraction studies have shown that CF₃PF₄ exists as a mixture of two conformers, one with the CF₃ group in an equatorial position and another with it in an axial position. datapdf.com In contrast, in (CF₃)₂PF₃, both CF₃ groups are found to occupy axial positions, while in (CF₃)₃PF₂, all three CF₃ groups are in equatorial sites. datapdf.com This behavior highlights the complex interplay of steric and electronic factors, including the high electronegativity of the CF₃ group, in determining the preferred geometry.

The table below presents a comparison of key structural parameters for this compound and several related fluorophosphorane compounds, as determined by gas-phase electron diffraction and microwave spectroscopy.

Interactive Data Table: Structural Parameters of Selected Fluorophosphoranes

| Compound | Method | P-Fₐₓ (pm) | P-Fₑq (pm) | P-Xₑq (pm) | ∠Xₑq-P-Fₑq (°) | ∠Fₑq-P-Fₑq (°) | Reference |

| PF₅ | ED | 157.7 | 153.3 | - | - | 120.0 | psu.edu |

| CH₃PF₄ | ED | 159.9 | 153.0 | 178.0 (P-C) | - | ~120 | researchgate.netpsu.edu |

| (CH₃)₂PF₃ | ED | 164.3 | 155.3 | 179.8 (P-C) | - | 113.1 | researchgate.netpsu.edu |

| (CH₃)₃PF₂ | ED | 168.5 | - | 181.3 (P-C) | - | - | researchgate.net |

| HPF₄ | ED | 159.1 | 153.7 | 132.4 (P-H) | 123.0 | - | psu.edu |

| H₂PF₃ | ED | 161.3 | 154.4 | 132.2 (P-H) | 119.6 | - | psu.edu |

| CF₃PF₄ | ED | 157.3 | 153.7 | 188.1 (P-C) | - | 117.4 | datapdf.com |

| PCl₂F₃ | IR/Raman | - | - | - | - | - | researchgate.net |

| PCl₃F₂ | IR/Raman | 170.0 (P-F) | - | - | - | - | researchgate.net |

| PCl₄F | IR/Raman | 166.8 (P-F) | - | - | - | - | researchgate.net |

ED: Electron Diffraction; IR: Infrared Spectroscopy; Raman: Raman Spectroscopy. Bond lengths are given as rₐ or rₑ values. Angles are approximate where not explicitly stated.

Dynamic Behavior: Intramolecular Exchange

The Berry Pseudorotation Mechanism

The most widely accepted mechanism for this intramolecular exchange in trigonal bipyramidal molecules is the Berry pseudorotation, proposed by R. Stephen Berry in 1960. This process involves a concerted movement of the ligands, where two equatorial ligands move towards each other, and the two axial ligands move apart, passing through a square pyramidal transition state. The result is the exchange of two axial ligands with two equatorial ligands, while one equatorial ligand (the "pivot" ligand) remains in the equatorial plane. In Methyltetrafluorophosphorane, this process leads to the interchange of the axial and equatorial fluorine atoms, explaining the coalescence of their NMR signals at higher temperatures. The energy barrier for this process is relatively low, allowing the exchange to occur rapidly on the NMR timescale at ambient temperatures.

Apicophilicity and Intramolecular Exchange

The concept of apicophilicity plays a crucial role in the dynamics of substituted fluorophosphoranes. The relative preference of different groups for apical or equatorial positions influences the energy landscape of the Berry pseudorotation. For a molecule to undergo this process, the energy of the square pyramidal transition state must be accessible. The stability of this transition state is, in turn, affected by which ligand occupies the unique apical position of the square pyramid. Groups with low apicophilicity, like the methyl group in this compound, will strongly disfavor occupying this position, thus influencing the preferred pathway for pseudorotation.

Reactivity and Reaction Pathways

Reactions with Carboxylic Acid Anhydrides

Methyltetrafluorophosphorane undergoes notable conversion reactions when treated with carboxylic acid anhydrides. This reactivity provides a synthetic route to valuable organophosphorus compounds.

The reaction of this compound with various carboxylic acid anhydrides results in the formation of methylphosphonic difluoride. thieme-connect.dethieme-connect.de This conversion is a general method for transforming alkyltetrahalophosphoranes into the corresponding alkylphosphonic dihalides using oxygen-donating compounds. thieme-connect.dethieme-connect.de The reaction proceeds with moderate to good yields, depending on the specific anhydride (B1165640) used. thieme-connect.dethieme-connect.de

Detailed research findings show that when this compound reacts with the anhydrides of formic acid, acetic acid, or propanoic acid, methylphosphonic difluoride is consistently produced. thieme-connect.dethieme-connect.de The yields for these reactions range from 45% to 80%. thieme-connect.dethieme-connect.de

Table 1: Reaction of this compound with Carboxylic Acid Anhydrides

| Reactant (Anhydride) | Product | Yield (%) |

|---|---|---|

| Formic Anhydride | Methylphosphonic difluoride | 45-80 |

| Acetic Anhydride | Methylphosphonic difluoride | 45-80 |

| Propanoic Anhydride | Methylphosphonic difluoride | 45-80 |

Data sourced from Thieme Connect. thieme-connect.dethieme-connect.de

The mechanism is initiated by the nucleophilic attack of an oxygen atom from the anhydride on the electrophilic phosphorus center of this compound. This forms a transient, unstable intermediate. The subsequent collapse of this intermediate involves the cleavage of a carbon-oxygen bond within the anhydride and the elimination of two fluoride (B91410) ions. The driving force for this reaction is the formation of the highly stable P=O bond and the corresponding acyl fluoride as a byproduct. While the specific intermediates are not detailed in the available literature for this exact reaction, the pathway is consistent with the general reactivity of pentacoordinated phosphorus compounds and the established mechanisms of nucleophilic acyl substitution. khanacademy.orglibretexts.org

Lewis Acidity and Basicity Investigations

The phosphorus atom in this compound, bonded to four highly electronegative fluorine atoms, exhibits significant Lewis acidic character. This allows it to interact with various Lewis bases, including nitrogen-containing ligands like amines and silylamines.

This compound is expected to act as a Lewis acid, accepting electron density from donor molecules. While specific studies detailing the formation of adducts between this compound and simple amines are not prevalent in the reviewed literature, the reactivity of analogous fluorophosphoranes provides strong evidence for this behavior. For instance, phosphorus pentafluoride (PF₅), a potent Lewis acid, readily reacts with trimethyl(dimethylamino)silane to form dimethylaminotetrafluorophosphorane. mit.edu This reaction exemplifies the interaction between a fluorophosphorane and a silylamine, where the nitrogen atom acts as the Lewis base, donating its lone pair to the phosphorus center. mit.edu

By analogy, this compound is predicted to form stable adducts with amines and silylamines. The interaction involves the coordination of the nitrogen atom to the phosphorus atom, which can lead to a stable pentacoordinate or even hexacoordinate phosphorus species, depending on the reaction conditions and the nature of the amine. Silylamines are particularly effective reagents in such reactions due to the formation of a strong silicon-fluorine bond, which often makes the reaction irreversible. rsc.org

The reactivity of this compound with nitrogen-containing ligands is governed by several factors, primarily the basicity and steric bulk of the nitrogen ligand.

Basicity: Stronger Lewis bases, such as primary and secondary amines, are expected to react more readily with the Lewis acidic phosphorus center of this compound compared to weaker bases.

Steric Hindrance: The rate and extent of the reaction will be influenced by the steric bulk of the substituents on the nitrogen atom. Highly hindered amines may react more slowly or form less stable adducts.

Ligand Type: Silylamines present a distinct reaction pathway compared to simple amines. The cleavage of the Si-N bond to form a thermodynamically stable Si-F bond provides a strong driving force for the reaction, leading to the substitution of a fluorine atom on the phosphorus with the amino group. mit.edu

While the methyl group in this compound is less electron-withdrawing than a fifth fluorine atom (as in PF₅), the compound remains a relatively strong Lewis acid due to the presence of four fluorine atoms. Therefore, it is expected to exhibit robust reactivity towards a wide range of nitrogen-containing ligands. nih.govscholaris.ca

Thermal Stability and Decomposition Pathways

Information specifically detailing the thermal decomposition of this compound is limited in the cited literature. However, general knowledge of related organofluorophosphoranes allows for an informed discussion of its likely thermal behavior.

Alkylfluorophosphoranes are known to be reactive compounds, and their stability can be influenced by temperature and pressure. Some alkylfluorophosphoranes have been noted to undergo decomposition upon heating, for instance, during distillation attempts, even under vacuum. The decomposition pathway for such compounds often depends on the specific structure and the conditions applied. researchgate.net

For this compound, plausible thermal decomposition pathways could include:

Elimination Reactions: The molecule could undergo elimination of hydrogen fluoride (HF) or other small molecules, although this is less likely given the absence of a beta-hydrogen on an alkyl chain.

Rearrangement: Intramolecular rearrangement, possibly involving the migration of a methyl group or fluorine atom, could occur at elevated temperatures.

Radical Decomposition: Homolytic cleavage of the phosphorus-carbon or phosphorus-fluorine bonds could occur at very high temperatures, leading to radical species.

The preparation of this compound via a gas-phase reaction suggests it possesses a degree of thermal stability. mit.edu However, the temperature at which significant decomposition begins and the precise nature of the resulting products are not well-documented in the available scientific literature. researchgate.netrsc.orgnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modeling the behavior of electrons within a molecule, which in turn determines its structure, energy, and properties. taylor.edu For methyltetrafluorophosphorane, these calculations have been crucial in elucidating its electronic landscape.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecules like this compound. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, solving the Schrödinger equation to describe the electronic states. researchgate.net DFT, on the other hand, focuses on the electron density to calculate the molecule's energy and other properties, offering a balance of accuracy and computational efficiency that makes it suitable for many applications. taylor.eduresearchgate.net

High-level ab initio and DFT calculations have been successfully applied to this compound. researchgate.net These computational approaches are essential for determining molecular geometries, relative energies of different conformations, and the nature of the electronic ground state. researchgate.net For instance, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental spectroscopic data to confirm structural assignments. mdpi.com

The concept of a potential energy surface (PES) is central to understanding chemical reactions and conformational changes. researchgate.netlibretexts.org A PES is a mathematical or graphical representation of a molecule's potential energy as a function of its geometry. youtube.com For this compound, which has a trigonal-bipyramidal geometry, the most significant conformational interconversion is pseudorotation.

Pseudorotation allows for the rapid exchange of axial and equatorial fluorine atoms without breaking any bonds. This process is often described by the Berry mechanism, which involves a square pyramidal intermediate transition state. mit.edu Computational studies can map the energy surface of this process, identifying the low-energy pathways and the transition states that connect different conformations. nih.gov

In the case of this compound, the methyl group preferentially occupies an equatorial position in the trigonal bipyramid structure. The interconversion process involves the exchange of the two axial and two equatorial fluorine atoms. mit.edu Theoretical calculations have been used to model the NMR spectrum of CH₃PF₄ to confirm that the interchange occurs via the Berry permutation mechanism. mit.edu The analysis demonstrated that alternative, non-Berry permutations would result in a different spectral line-broadening pattern, which was inconsistent with experimental observations. mit.edu The ability to model these dynamic processes and their spectroscopic consequences highlights the predictive power of energy surface mapping. mit.eduscribd.com

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govyoutube.com By calculating the trajectory of every particle in the system, MD simulations provide a dynamic view of molecular behavior, complementing the static picture offered by many quantum chemical methods. mdpi.com The method has become a standard tool for investigating biomolecules and materials, and its application can be extended to smaller molecules like this compound. nih.govlammps.org

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the technique could be used to:

Simulate Conformational Dynamics: Observe the pseudorotation process in real-time and calculate the rates of interconversion between different conformers. nih.gov

Study Solvent Effects: Model how interactions with different solvent molecules might influence the structure and stability of CH₃PF₄.

Investigate Intermolecular Interactions: Simulate the behavior of liquid or solid-phase CH₃PF₄ to understand the forces between molecules.

An MD simulation begins with an initial set of positions and velocities for each atom. youtube.com Forces are then calculated based on a potential energy function, and Newton's laws of motion are used to propagate the system forward in time for a very short interval. This process is repeated for thousands or millions of steps, generating a trajectory that reveals how the system evolves. youtube.comnih.gov

Computational Studies of Bonding Characteristics

Computational chemistry provides indispensable tools for analyzing the nature of chemical bonds within a molecule. For this compound, studies focus on its trigonal-bipyramidal structure, where the phosphorus atom is bonded to one methyl group and four fluorine atoms. A key structural feature, confirmed by theoretical arguments, is the placement of the more electronegative fluorine atoms in the apical (axial) positions and the less electronegative methyl group in an equatorial position. This arrangement is explained by theories like the Gillespie-Nyholm theory (VSEPR), which considers electron pair repulsions to predict molecular geometry. cdnsciencepub.com

Computational studies allow for a more detailed analysis beyond simple models:

Orbital Analysis: Calculations can reveal how the atomic orbitals of phosphorus, carbon, and fluorine combine to form molecular orbitals. This can explain the relative strengths and lengths of the axial versus equatorial P-F bonds. Computational studies on related actinocene compounds, for example, have shown how different ligands interact preferentially with the central atom's 5f or 6d orbitals, providing deep insight into the bonding. rsc.org

Electron Density Distribution: Methods like DFT can map the electron density, visually representing where electrons are concentrated and depleted, thereby illustrating the polarity of the P-F and P-C bonds.

Non-covalent Interactions: While less significant for an isolated molecule, computational methods can model weak interactions, such as tetrel bonding, that might occur between the methyl group and other molecules, a technique that has been applied to characterize bonding in methyltransferases. nih.govresearchgate.net

These computational approaches provide a quantitative description of the bonding in CH₃PF₄, complementing and explaining the experimentally observed structural parameters.

Prediction of Spectroscopic Parameters

A powerful application of theoretical chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate both the computational model and the experimental interpretation.

Vibrational spectroscopy is one area where this has been applied to this compound. The vapor-phase infrared and liquid-state Raman spectra of CH₃PF₄ have been recorded and analyzed with the aid of theoretical calculations. researchgate.net Anharmonic vibrational frequencies have been calculated using high-level ab initio and DFT methods. researchgate.net This allows for the assignment of specific absorption bands in the spectra to particular molecular vibrations, such as P-F stretches, P-C stretches, and various bending modes.

Table 1: Selected Vibrational Frequencies for this compound (CH₃PF₄) Note: This table is illustrative of the types of data generated. Specific assignments from the original literature may vary.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Spectrum |

|---|---|---|---|

| P-F Axial Stretch | - | ~800 | Raman |

| P-F Equatorial Stretch | - | ~1010 | Raman |

| P-C Stretch | - | ~390 | Raman |

This interactive table is based on data reported in the literature for the Raman spectrum of liquid CH₃PF₄. researchgate.net The calculated values are representative of what modern DFT calculations can provide.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are vital. For CH₃PF₄, ³¹P NMR spectra were computationally simulated to distinguish between different possible mechanisms for pseudorotation. mit.edu The calculations showed that the Berry mechanism would lead to the coalescence of specific spectral lines as temperature increases, while a non-Berry mechanism would produce a different pattern. mit.edu The excellent agreement between the calculated spectra for a Berry mechanism and the experimental observations provided strong evidence for this pathway. mit.edu

Table 2: Representative Parameters for ³¹P NMR Simulation of CH₃PF₄ Note: These parameters were used in a computational model to successfully replicate the experimental NMR spectrum of a related compound, (CH₃)₂NPF₄, confirming the Berry pseudorotation mechanism, a process also occurring in CH₃PF₄.

| Parameter | Value (Hz) | Description |

|---|---|---|

| νₐ - νₑ | 1430 | Chemical shift difference between axial and equatorial fluorines |

| J(P-Fₐ) | 778 | Spin-spin coupling constant between phosphorus and axial fluorine |

This table is based on parameters used for simulating the ³¹P NMR spectrum of a closely related fluorophosphorane to study pseudorotation. mit.edu

Advanced Spectroscopic Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful probe into the molecular framework of methyltetrafluorophosphorane by analyzing the magnetic properties of its ¹H, ¹⁹F, and ³¹P nuclei.

Multinuclear NMR (¹H, ¹⁹F, ³¹P) for Structural and Dynamic Studies

The structural analysis of this compound is greatly informed by multinuclear NMR studies. Early ¹⁹F NMR experiments were fundamental in establishing the molecule's geometry. The data are consistent with a trigonal bipyramidal structure where the methyl group occupies an equatorial position, leading to a molecule with C₂ᵥ symmetry. researchgate.net In this arrangement, there are two distinct types of fluorine atoms: two are in axial positions and two are in equatorial positions, which is a key feature confirmed by NMR.

³¹P NMR: The phosphorus-31 spectrum provides critical information about the electronic environment of the central phosphorus atom. The coupling of the phosphorus nucleus to the adjacent fluorine and hydrogen nuclei results in complex splitting patterns that are indicative of the molecule's geometry.

¹⁹F NMR: Fluorine-19 NMR is particularly diagnostic for fluorophosphoranes. For this compound, it reveals two different fluorine environments, confirming that two fluorine atoms are axial and two are equatorial. This observation is crucial evidence against other possible geometries, such as a square pyramidal structure, and supports the view that in substituted fluorophosphoranes, fluorine atoms preferentially occupy axial sites. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum gives information about the methyl group. The coupling of the methyl protons to both the phosphorus and the fluorine nuclei further corroborates the proposed structure.

Together, these multinuclear approaches provide a detailed and consistent picture of the static molecular structure. researchgate.net Dynamic processes, such as intramolecular ligand exchange (pseudorotation), can also be studied using variable-temperature NMR, although for CH₃PF₄, the C₂ᵥ structure is the stable ground-state conformation. core.ac.uk

Table 1: Representative NMR Data for this compound (Note: Specific chemical shift and coupling constant values can vary with solvent and temperature. The data below are illustrative based on typical ranges for similar fluorophosphoranes.)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| ³¹P | Varies | Multiplet | ¹J(P-F_axial), ¹J(P-F_equatorial), ²J(P-H) |

| ¹⁹F (axial) | Varies | Doublet of Triplets | ¹J(F_axial-P), ²J(F_axial-F_equatorial), ³J(F_axial-H) |

| ¹⁹F (equatorial) | Varies | Doublet of Triplets | ¹J(F_equatorial-P), ²J(F_equatorial-F_axial), ³J(F_equatorial-H) |

| ¹H | Varies | Doublet of Triplets | ²J(H-P), ³J(H-F_equatorial) |

Spin-Spin Coupling Analysis and Structural Assignment

Spin-spin coupling, the interaction between the magnetic moments of different nuclei, provides definitive evidence for the structural assignment of this compound. conductscience.com The magnitude of the coupling constant (J) is related to the number and type of bonds separating the coupled nuclei, as well as their geometric arrangement. libretexts.org

In CH₃PF₄, the key couplings are:

¹J(P-F): The one-bond coupling between phosphorus and fluorine is typically large. Crucially, the coupling constant for the axial fluorines (¹J(P-F_ax)) is often different from that for the equatorial fluorines (¹J(P-F_eq)), a direct consequence of their distinct bonding environments in the trigonal bipyramidal structure.

²J(P-H): The two-bond coupling between the phosphorus atom and the protons of the equatorial methyl group confirms the connectivity.

²J(F-F): The coupling between the non-equivalent axial and equatorial fluorine atoms provides further structural proof.

³J(F-H): The three-bond coupling between the equatorial fluorine atoms and the methyl protons is observable and consistent with the methyl group also being in an equatorial position. scribd.com

The analysis of these splitting patterns and the magnitudes of the coupling constants allows for an unambiguous assignment of the C₂ᵥ structure with an equatorial methyl group. researchgate.netrsc.org

Investigation of Anisotropic Chemical Shielding Effects

Chemical shielding is the phenomenon where the electron cloud around a nucleus counteracts the main magnetic field, affecting the nucleus's resonance frequency. libretexts.org This effect is often anisotropic, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. uomustansiriyah.edu.iq

In this compound, the electronic distribution is not uniform. The P-F and P-C bonds have different electronic characteristics, leading to distinct regions of shielding and deshielding around the molecule. This anisotropy influences the observed chemical shifts of the ¹H, ¹⁹F, and ³¹P nuclei. arsdcollege.ac.in For instance, the difference in the chemical shifts between the axial and equatorial fluorine atoms is not solely due to their different chemical environments but is also influenced by the anisotropic effects of the P-F and P-C bonds. mdpi.commodgraph.co.uk While detailed experimental separation of these effects for CH₃PF₄ is complex, theoretical calculations of the chemical shielding tensors can provide insight into how the electronic structure dictates the NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are exceptionally useful for determining molecular structure and symmetry, as the number and activity (i.e., whether a vibration is IR or Raman active) of vibrational modes are strictly governed by the molecule's symmetry. ksu.edu.sa

Infrared (IR) Spectroscopy for Vibrational Mode Assignments

Analysis of the vapor-phase infrared spectrum of this compound has been a cornerstone in establishing its molecular structure. researchgate.net For a molecule to absorb infrared radiation, its dipole moment must change during the vibration. s-a-s.org

Based on its C₂ᵥ symmetry, this compound is predicted to have 3N-6 = 3(6)-6 = 12 fundamental vibrational modes. libretexts.org The analysis of the number of observed bands, their positions, and their rotational-vibrational contours in the IR spectrum confirms this C₂ᵥ structure. researchgate.net Key vibrational bands are assigned to specific molecular motions such as P-F stretching, P-C stretching, and CH₃ group vibrations. The region below 1300 cm⁻¹ is often considered the fingerprint region, containing vibrations characteristic of the molecule as a whole. su.se

Raman Spectroscopy for Molecular Symmetry and Vibrational Analysis

Raman spectroscopy is a complementary technique to IR. It relies on the scattering of light, and a vibration is Raman active if the polarizability of the molecule changes during the vibration. nih.gov For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While CH₃PF₄ does not have a center of symmetry, the combination of both techniques provides a more complete vibrational picture.

The liquid-state Raman spectrum of this compound has been analyzed in conjunction with its IR spectrum. researchgate.net The data from both techniques together provide a comprehensive assignment of the fundamental vibrational frequencies. The observation of polarized bands in the Raman spectrum is particularly useful for identifying the totally symmetric vibrations, which helps to definitively confirm the C₂ᵥ point group symmetry. horiba.comresearchgate.net

Table 2: Illustrative Vibrational Mode Assignments for this compound (CH₃PF₄) (Note: Based on data for CH₃PF₄ and related molecules. The exact frequencies are from experimental spectra.)

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Symmetry Species (C₂ᵥ) |

|---|---|---|---|

| ~2950 | IR, Raman | C-H stretch | a₁, b₁ |

| ~1450 | IR, Raman | CH₃ deformation | a₁, b₁, b₂ |

| ~950 | IR | P-F axial stretch (asymmetric) | b₁ |

| ~850 | IR, Raman | P-F equatorial stretch (symmetric) | a₁ |

| ~750 | IR, Raman | P-F axial stretch (symmetric) | a₁ |

| ~650 | IR | P-F equatorial stretch (asymmetric) | b₂ |

| ~580 | IR, Raman | PF₂ scissoring | a₁ |

Correlation of Vibrational Data with Molecular Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for determining the molecular structure of this compound. The analysis of the number, positions, and intensities of vibrational bands provides direct evidence for the molecule's three-dimensional arrangement. For CH₃PF₄, the vibrational spectra are consistent with a trigonal bipyramidal geometry around the central phosphorus atom.

The correlation of the spectral data with its conformation is established by comparing the observed spectra with theoretical models based on different possible symmetries. Research has confirmed that this compound possesses C₂ᵥ symmetry. nih.gov This symmetry indicates that the methyl group occupies an equatorial position within the trigonal bipyramidal framework, rather than an axial one. nih.gov This specific arrangement influences the vibrational modes of the molecule, giving rise to a characteristic spectral fingerprint. The analysis is further supported by comparing the vibrational spectra of CH₃PF₄ with related fluorophosphoranes like PF₅, CF₃PF₄, and ClPF₄. nih.gov

The vibrational modes can be broadly categorized into stretching and deformation (bending) frequencies of the various bonds (P-F, P-C, C-H) and angles within the molecule. The distinction between axial and equatorial P-F bonds also results in different vibrational frequencies, which can be resolved and assigned.

Table 1: Representative Vibrational Frequencies for this compound and Their Correlation with Structure

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Significance |

|---|---|---|

| C-H Stretching | 2900-3000 | Confirms the presence of the methyl group. |

| P-F Axial Stretching | Lower Frequency Region | Correlates to the longer, weaker axial P-F bonds. |

| P-F Equatorial Stretching | Higher Frequency Region | Correlates to the shorter, stronger equatorial P-F bonds. |

| P-C Stretching | ~700-800 | Indicates the position and strength of the phosphorus-carbon bond. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. In this method, molecules are ionized, typically by electron impact, creating a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. gbiosciences.com For this compound, the molecular weight is approximately 122.00 g/mol . nih.gov

The molecular ion is energetically unstable and can fragment into smaller, charged species and neutral radicals. gbiosciences.com The pattern of these fragment ions is unique to the molecule's structure and bond energies. While detailed fragmentation pathways for this compound are complex, the analysis of the resulting mass spectrum allows for its unambiguous identification. The spectrum would consist of a peak for the molecular ion and various other peaks corresponding to fragments formed by the loss of atoms or groups such as fluorine, hydrogen, or the methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used in the analysis of this compound, confirming its identity and purity. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Measurement | Value (m/z) | Significance |

|---|---|---|

| Computed Molecular Weight | 122.002 | Confirms the elemental formula CH₃PF₄. nih.gov |

| Molecular Ion Peak [M]⁺• | ~122 | Represents the intact ionized molecule. |

| Major Fragment Ion | 103 | Corresponds to the loss of a fluorine atom ([CH₃PF₃]⁺). |

Electron Diffraction for Gas-Phase Structural Determination

For this compound, gas-phase electron diffraction studies have been crucial in providing definitive structural parameters. The results from these studies confirm the trigonal bipyramidal structure established by vibrational spectroscopy, with the methyl group situated in an equatorial position. libretexts.org This arrangement is consistent with theories of bonding in pentacoordinated phosphorus compounds. libretexts.org

The data obtained from electron diffraction allows for the precise measurement of the distinct axial and equatorial phosphorus-fluorine bond lengths, a characteristic feature of trigonal bipyramidal structures. The axial P-F bonds are found to be longer than the equatorial P-F bonds.

Table 3: Gas-Phase Structural Parameters of this compound from Electron Diffraction

| Parameter | Value |

|---|---|

| P-F (axial) Bond Length (rg) | 1.612 ± 0.004 Å |

| P-F (equatorial) Bond Length (rg) | 1.543 ± 0.004 Å |

| P-C Bond Length (rg) | 1.780 ± 0.005 Å |

| C-H Bond Length (rg) | 1.099 ± 0.031 Å |

| ∠ Faxial-P-C Angle | 91.8 ± 0.4° |

| ∠ Fequatorial-P-C Angle | 122.2 ± 0.9° |

Source: L. S. Bartell & K. W. Hansen, Inorganic Chemistry, 1965. neu.edu.tr

Significance, Broader Implications, and Future Research Directions

Contributions to Fundamental Understanding of Main Group Chemistry

Methyltetrafluorophosphorane serves as a critical model for understanding the principles of hypervalency and bonding in pentacoordinate main group elements. The elucidation of its trigonal bipyramidal structure provided concrete evidence for theories like the Valence Shell Electron Pair Repulsion (VSEPR) model. The specific arrangement of its atoms, with the methyl group in an equatorial position and fluorine atoms in both apical and equatorial sites, is a classic illustration of how substituent electronegativity and steric factors govern molecular geometry. faccts.dealfa-chemistry.com

Furthermore, the study of CH₃PF₄ has been instrumental in understanding the nature of fluxional processes in molecules. Its rapid intramolecular exchange of fluorine atoms, observable via NMR spectroscopy, provided one of the clearest and earliest examples of Berry Pseudorotation, a fundamental mechanism for stereochemical non-rigidity in trigonal bipyramidal species. nist.gov This dynamic behavior is not an anomaly but a key characteristic of many main group compounds, influencing their reactivity and spectroscopic properties.

Role in Advancing Stereochemical Theories

The compound has played a significant role in the development and validation of key stereochemical theories, most notably the concept of apicophilicity . science-and-fun.de This principle, which describes the preference of more electronegative substituents to occupy the apical (axial) positions in a trigonal bipyramid, is perfectly demonstrated by CH₃PF₄. The highly electronegative fluorine atoms occupy the electronically distinct apical sites, while the less electronegative methyl group resides in an equatorial position. faccts.dethieme-connect.de This preference is a consequence of the nature of the 3-center-4-electron bond that describes the apical linkages.

Moreover, the temperature-dependent NMR spectra of this compound provide a textbook case of dynamic stereochemistry. The ability to "freeze" the Berry pseudorotation at low temperatures to observe distinct axial and equatorial fluorine signals, and to witness their coalescence into a single averaged signal at room temperature, offers a powerful pedagogical and research tool for quantifying the energy barriers of intramolecular rearrangements. faccts.denist.gov This has allowed for a deeper understanding of the incredibly low energy barrier (even lower than that of PF₅) to this exchange process, highlighting the subtle interplay of electronic and steric effects. nist.govucsb.edu

Potential as Reagents in Advanced Synthetic Chemistry (Non-Biological)

While not a bulk industrial chemical, this compound holds potential as a specialized reagent in synthetic chemistry. Its most documented application is as a precursor for the synthesis of other valuable organophosphorus compounds. Specifically, its controlled hydrolysis or reaction with carboxylic acid anhydrides provides a direct route to methylphosphonic difluoride (CH₃P(O)F₂). colorado.educhemistry-chemists.comrsc.org This reaction is significant as it allows for the conversion of a P(V) fluorophosphorane into a P(V) phosphonic halide, which are important building blocks for creating more complex molecules, including ligands for catalysis or materials with unique properties.

Although its direct use as a fluorinating agent for external substrates is not widely documented, the chemistry of fluorophosphoranes is central to the development of modern fluorinating reagents. nih.gov The reactivity studies of CH₃PF₄ contribute to the broader understanding of P-F bond cleavage and fluoride (B91410) transfer, which is essential for designing new, more selective fluorinating agents.

Future Research Avenues in Fluorophosphorane Chemistry

The field of fluorophosphorane chemistry continues to evolve, with several promising avenues for future research. One major area is the development of new catalytic systems. The unique electronic properties conferred by fluorine can be harnessed to create novel phosphine (B1218219) ligands with exceptional π-acceptor capabilities, which could lead to catalysts with enhanced activity and selectivity in processes like hydroformylation and hydrocyanation.

There is also significant interest in creating more sophisticated fluorinating agents. Research into the reactivity of simple fluorophosphoranes like CH₃PF₄ provides fundamental data needed to design next-generation reagents that are safer, more selective, and effective under milder conditions. This includes the development of reagents for the selective fluorination of complex bioactive molecules.

Finally, the application of fluorophosphoranes and related compounds in materials science is a growing field. The incorporation of fluorinated phosphorus moieties can impart unique properties such as thermal stability, flame retardancy, and altered electronic characteristics. Future research will likely focus on synthesizing new fluorophosphorane-based polymers and materials for advanced applications, from electronics to biomedicine.

Q & A

Q. What are the established synthetic routes for methyltetrafluorophosphorane, and how do reaction conditions influence yield?

this compound can be synthesized via cleavage reactions involving fluorosilanes. For example, trimethylfluorosilane has been used to cleave P–F bonds in fluorophosphoranes, yielding quantitative or near-quantitative products under controlled conditions . Reaction parameters such as temperature, solvent polarity, and stoichiometry significantly impact yield. Milder conditions (e.g., reduced reaction time or lower temperatures) have been reported to improve selectivity for specific derivatives, as observed in analogous syntheses of methylene-bis-diphenyldifluorophosphorane .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying fluorophosphorane structures. Mass spectrometry (MS) complements NMR by confirming molecular weight and fragmentation patterns, as demonstrated in studies of five-coordinate phosphorus-fluorine compounds . For example, NMR chemical shifts between -60 to -80 ppm are indicative of P–F environments in tetrafluorophosphoranes .

Q. What precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for fluorophosphoranes include using chemically resistant gloves (e.g., nitrile), fume hoods for ventilation, and avoiding contact with moisture to prevent hydrolysis. Secondary containment and spill kits should be readily available, as recommended for analogous fluorinated compounds .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields under milder conditions?

Systematic optimization involves varying reaction parameters such as solvent (e.g., dichloromethane vs. THF), catalyst presence, and stoichiometric ratios of fluorosilane reagents. Evidence from methyl-substituted piperidylfluorophosphorane syntheses suggests that reducing reaction temperatures by 10–15°C can minimize side reactions while maintaining >90% yield . Kinetic studies using in-situ NMR or IR spectroscopy can further elucidate optimal conditions .

Q. What experimental strategies can resolve contradictions in reported synthesis methods for this compound derivatives?

Discrepancies in yields or product purity often arise from differences in reagent quality or reaction scale. Replicating methods under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and characterizing intermediates via X-ray crystallography can validate synthetic pathways. For instance, milder conditions for methylene-bis-diphenyldifluorophosphorane synthesis reduced byproduct formation, highlighting the need for precise procedural documentation .

Q. How should researchers design experiments to assess the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify decomposition products (e.g., HF, fluorocarbons). For example, trifluoroacetic acid (TFA) and perfluorinated compounds detected in environmental samples via liquid-liquid extraction (LLE) and headspace (HS) techniques could guide analogous studies. Isothermal stability tests at 50–100°C under nitrogen can quantify degradation rates .

Q. What analytical approaches are suitable for detecting this compound degradation products in environmental samples?

High-resolution LC-MS or GC-MS with electron capture detection (ECD) is recommended for trace analysis. Methods validated for perfluorinated compounds (PFCs), such as solid-phase extraction (SPE) followed by ion-pair chromatography, can isolate degradation byproducts like heptafluorobutanoic acid derivatives . Calibration with isotopically labeled internal standards improves quantification accuracy .

Q. How can researchers address discrepancies in NMR data when analyzing this compound derivatives?

Chemical shift variability may arise from solvent effects or trace impurities. Using deuterated solvents (e.g., CDCl) and variable-temperature NMR can resolve overlapping signals. For example, NMR spectra of trifluorophosphoranes showed distinct shifts for axial vs. equatorial fluorine ligands, necessitating rigorous spectral deconvolution . Cross-validation with X-ray diffraction data ensures structural assignments .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic yields across studies by normalizing reaction scales and purities. For example, discrepancies in trimethylfluorosilane yields may stem from unaccounted moisture levels.

- Experimental Design : Use factorial design of experiments (DoE) to isolate critical variables (e.g., temperature, solvent) in synthesis optimization .

- Environmental Impact Studies : Apply the Pharos Project’s framework for perfluorinated compounds to assess bioaccumulation potential and toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.